Cas no 875639-15-9 (1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-)

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- structure
875639-15-9 structure
Produktname:1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
CAS-Nr.:875639-15-9
MF:C14H10BrIN2O2S
MW:477.114873409271
MDL:MFCD11616451
CID:709812
PubChem ID:49759066

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
    • 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]
    • 5-bromo-3-iodo-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine
    • 5-bromo-3-iodo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 5-Bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
    • 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-6]pyridine
    • 5-Bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 5-Bromo-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • RNPRNNYUHMYADJ-UHFFFAOYSA-N
    • 1H-PYRROLO[2,3-B]PYRIDINE, 5-BROMO-3-IODO-1-[(4-METHYLPHENYL)SULFONYL]-
    • SCHEMBL721833
    • 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 875639-15-9
    • AS-67788
    • 5-BROMO-3-IODO-1-(4-METHYLBENZENESULFONYL)PYRROLO[2,3-B]PYRIDINE
    • F20897
    • MFCD11616451
    • AKOS028114566
    • SY288848
    • A1-34488
    • DTXSID20678003
    • MDL: MFCD11616451
    • Inchi: 1S/C14H10BrIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
    • InChI-Schlüssel: RNPRNNYUHMYADJ-UHFFFAOYSA-N
    • Lächelt: O=S(N1C2C(=CC(=CN=2)Br)C(I)=C1)(C1C=CC(C)=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 475.86900
  • Monoisotopenmasse: 475.869
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 476
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 60.3A^2

Experimentelle Eigenschaften

  • Dichte: 2
  • Siedepunkt: 558.6°C at 760 mmHg
  • Flammpunkt: 291.6°C
  • Brechungsindex: 1.743
  • PSA: 60.34000
  • LogP: 5.02960

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1074283-250mg
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 98%
250mg
¥Ǿɍźź 2023-07-25
Ambeed
A518506-1g
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 97%
1g
$185.0 2024-04-16
A2B Chem LLC
AB51686-1g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
1g
$920.00 2024-04-19
abcr
AB601626-250mg
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine; .
875639-15-9
250mg
€457.40 2024-07-19
1PlusChem
1P0039NQ-250mg
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
250mg
$446.00 2024-04-20
1PlusChem
1P0039NQ-1g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
1g
$1061.00 2024-04-20
A2B Chem LLC
AB51686-250mg
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
250mg
$383.00 2024-04-19
Aaron
AR0039W2-5g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 97%
5g
$714.00 2025-02-10
eNovation Chemicals LLC
D298312-10g
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 97%
10g
$585 2025-02-25
eNovation Chemicals LLC
Y1197960-1g
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
875639-15-9 95%
1g
$980 2024-07-19

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: N-Iodosuccinimide ;  10 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.4 Reagents: Sodium hydride Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ;  30 min, 0 °C
1.5 0 °C; 2 h, rt
1.6 Solvents: Water
Referenz
Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma
Zhou, Qingqing; et al, Journal of Medicinal Chemistry, 2017, 60(5), 2052-2070

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  5 min, rt; 3 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; rt → 80 °C; 1 h, 80 °C
3.1 Reagents: N-Iodosuccinimide Solvents: Acetone ;  rt; 2 h, rt
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, rt
4.2 2 h, rt
4.3 Reagents: Water ;  rt
Referenz
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Acetone
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referenz
Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents
Bos, Pieter H.; et al, Cell Chemical Biology, 2019, 26(12), 1703-1715

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Acetone ;  1.5 h, 23 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
2.2 0 °C; 2 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Referenz
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols
Pazur, Ethan J.; et al, Organic & Biomolecular Chemistry, 2023, 21(43), 8651-8657

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  rt; rt → 80 °C; 1 h, 80 °C
2.1 Reagents: N-Iodosuccinimide Solvents: Acetone ;  rt; 2 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, rt
3.2 2 h, rt
3.3 Reagents: Water ;  rt
Referenz
Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Verdonck, Sven; et al, Journal of Medicinal Chemistry, 2019, 62(12), 5810-5831

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

Empfohlene Lieferanten
atkchemica
(CAS:875639-15-9)1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
CL7191
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:875639-15-9)1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]-
A904165
Reinheit:99%/99%
Menge:1g/5g
Preis ($):166.0/502.0